molecular formula C12H24O3Si B8467873 methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate

methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate

Cat. No. B8467873
M. Wt: 244.40 g/mol
InChI Key: AQTZGYBAICHNAX-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

To a solution of (tert-butyl-dimethyl-silanyloxy)-cyclopropyl-acetic acid methyl ester (1.66 g, 6.79 mmol) in DCM (27 mL) at −78° C. under a nitrogen atmosphere was added DIBAL-H (20.37 mL, 20.37 mmol, 1.0M in toluene) dropwise. The reaction mixture was stirred at −78° C. for 2.5 hours then at 0° C. for 1 hour before being quenched with Rochelle's salt (30 mL, 1M aqueous solution). The mixture was extracted with ethyl acetate (3×30 mL) before the combined organic phases were dried (Na2SO4) and concentrated in vacuo giving 2-(tert-Butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethanol as a pale orange oil (764 mg, 52%). 1H NMR (400 MHz, CDCl3): δ 3.66-3.49 (2H, m), 3.09 (1H, ddd, J=7.96, 6.40, 3.80 Hz), 1.96 (1H, dd, J=7.43, 5.46 Hz), 0.91 (9H, s), 0.91-0.82 (1H, m), 0.57-0.43 (2H, m), 0.34-0.24 (1H, m), 0.23-0.14 (1H, m), 0.11 (3H, s), 0.07 (3H, s).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20.37 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([O:8][Si:9]([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10])[CH:5]1[CH2:7][CH2:6]1.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[C:12]([Si:9]([CH3:11])([CH3:10])[O:8][CH:4]([CH:5]1[CH2:7][CH2:6]1)[CH2:3][OH:2])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
COC(C(C1CC1)O[Si](C)(C)C(C)(C)C)=O
Name
Quantity
20.37 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C. for 1 hour before being quenched with Rochelle's salt (30 mL, 1M aqueous solution)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×30 mL) before the combined organic phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC(CO)C1CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 764 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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